

A Technical Guide to the Cellular Uptake and Distribution of 6-Fluoropyridoxol

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Compound of Interest		
Compound Name:	6-Fluoropyridoxol	
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Introduction

6-Fluoropyridoxol (6-FPOL) is a fluorinated analog of vitamin B6 (pyridoxine) that has garnered interest primarily as a non-invasive probe for measuring transmembrane pH gradients in vivo using ¹⁹F Magnetic Resonance Spectroscopy (MRS).[1] Its ability to readily penetrate cell membranes and exhibit a pH-sensitive ¹⁹F chemical shift allows for the simultaneous determination of intracellular and extracellular pH.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and relevant biological activities of 6-FPOL, based on the available scientific literature.

Physicochemical Properties for pH Sensing

The utility of 6-FPOL as a pH probe stems from the protonation and deprotonation of its 3-phenolic hydroxyl group. This event significantly influences the electronic environment of the fluorine atom at the 6-position, resulting in a large, pH-dependent chemical shift in ¹⁹F-MRS.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **6-Fluoropyridoxol**.

Table 1: 19F-NMR Spectroscopy Parameters for pH Measurement



Parameter	Value	Reference
рКа	~8.2	[3]
Chemical Shift Range (Acid to Base)	~10 ppm	[3]
Intracellular Chemical Shift (Perfused Rat Heart)	-10.63 ± 0.01 ppm	[1]
Extracellular Chemical Shift (Perfused Rat Heart)	-11.53 ± 0.04 ppm	[1]
Corresponding Intracellular pH (pHi)	7.14 ± 0.01	[1][2]
Corresponding Extracellular pH (pHe)	7.52 ± 0.02	[1][2]

Table 2: In Vitro Anti-tumor Activity

Cell Line	IC50 (Concentration for 50% Inhibition)	Reference
Adenocarcinoma (TA-3)	~0.1 mM	[1]
Sarcoma (S-180)	~25 μM	[1]

Table 3: In Vivo Administration and Toxicity

Animal Model	Dose	Route of Administration	Observation	Reference
Mice	100 mg/kg	Intraperitoneal (IP)	Survival	[1]
Rat (Dunning AT1 Prostate Tumor)	200 mg/rat (~800 mg/kg)	Intraperitoneal (IP)	No obvious acute toxicity	[1]



Experimental Protocols Measurement of Intracellular and Extracellular pH in Perfused Rat Hearts

This protocol is based on the methodology described by Hunjan et al. (1998).

- Animal Model: Male Sprague-Dawley rats are used.
- Heart Perfusion: Hearts are isolated and perfused via the aorta in a Langendorff setup with Krebs-Henseleit buffer.
- 6-FPOL Administration: **6-Fluoropyridoxol** is infused into the perfusate.
- NMR Spectroscopy: The perfused heart is placed in an NMR spectrometer. ¹⁹F-NMR spectra are acquired to observe the chemical shifts of 6-FPOL.
- Data Analysis: Two distinct peaks are typically observed, corresponding to the intracellular and extracellular compartments. The pH is calculated from the chemical shift of these peaks relative to a standard (e.g., sodium trifluoroacetate).[2]
- Validation: Intracellular pH measurements can be validated using ³¹P-NMR, and extracellular pH can be confirmed with a microelectrode in the perfusate.[2]

In Vivo Tumor pH Measurement

This protocol is derived from a conference abstract by Hunjan et al. regarding studies on Dunning prostate adenocarcinoma in rats.[4]

- Tumor Model: Dunning prostate adenocarcinoma (R3327-AT1) is implanted in a skin pedicle on the foreback of adult male Copenhagen rats.[4]
- 6-FPOL Administration: 200 mg of 6-FPOL, dissolved in a mixture of water and DMSO, is injected intraperitoneally. A chemical shift standard, such as sodium trifluoroacetate (NaTFA), is also administered.[4]
- NMR Spectroscopy: A tunable (¹H/¹ºF) single-turn solenoid coil is placed around the tumor.
 The rat is placed in a 4.7 T magnet, and ¹ºF-NMR spectra are acquired.[4]

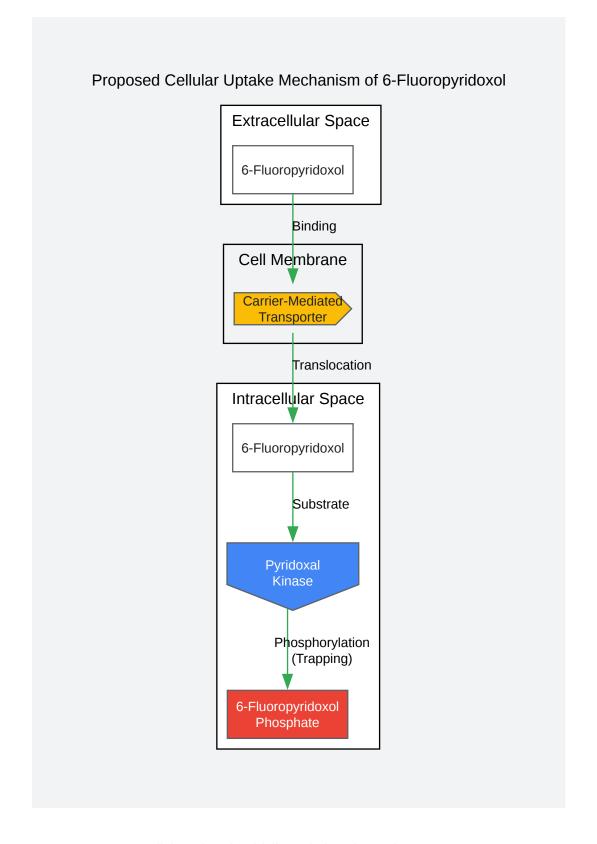


Data Acquisition and Analysis: Spectra are acquired over several minutes. The appearance
of two resolved peaks corresponding to intracellular and extracellular 6-FPOL allows for the
calculation of the transmembrane pH gradient.[4]

Cellular Uptake and Distribution Proposed Mechanism of Cellular Uptake

Direct studies on the cellular uptake mechanism of **6-Fluoropyridoxol** are not extensively detailed in the available literature. However, based on studies of its parent molecule, pyridoxine, a carrier-mediated transport system is the most probable mechanism.[1][5][6] Pyridoxine uptake in various cell types, including intestinal, liver, and renal cells, has been shown to be a saturable, pH-dependent, and energy-dependent process.[1][5][6] It is plausible that 6-FPOL utilizes the same transport proteins as pyridoxine. The process is likely followed by intracellular trapping through phosphorylation, catalyzed by pyridoxal kinase.[5]





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Proposed uptake and metabolic trapping of 6-FPOL.



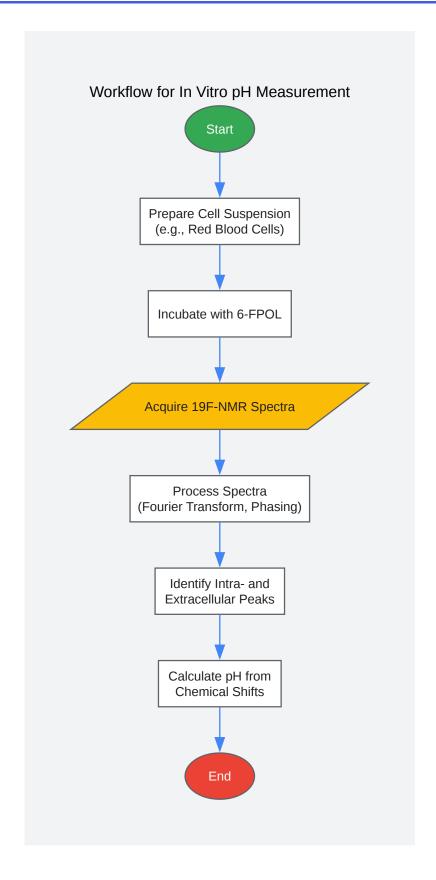
In Vivo Distribution

Following systemic administration (e.g., intraperitoneal injection), **6-Fluoropyridoxol** distributes to various tissues. It has been shown to accumulate in perfused rat hearts and in rat prostate tumors to a sufficient concentration for ¹⁹F-MRS detection.[1][4] The molecule is capable of crossing the blood-brain barrier, as suggested by its structural similarity to other vitamin B6 analogs. However, detailed pharmacokinetic studies on the tissue distribution, metabolism, and excretion of 6-FPOL are not widely available in the current literature.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for studying **6- Fluoropyridoxol**.

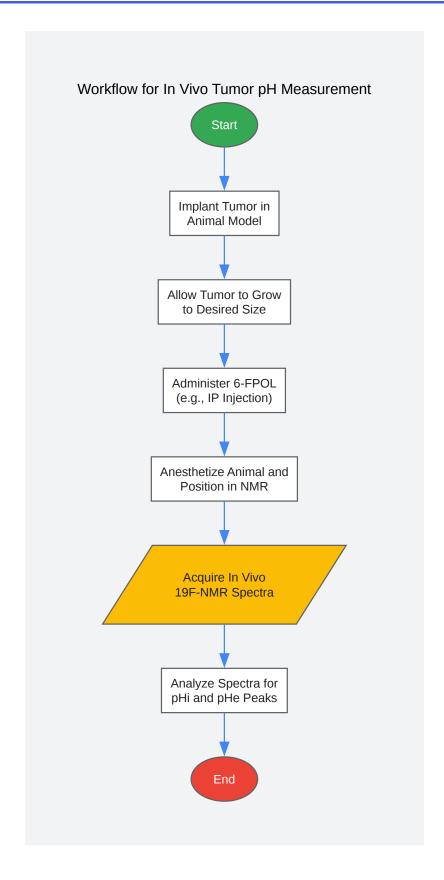




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Workflow for in vitro pH measurement using 6-FPOL.





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